![molecular formula C14H20I2N2O B2942610 2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol CAS No. 415932-24-0](/img/structure/B2942610.png)

2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

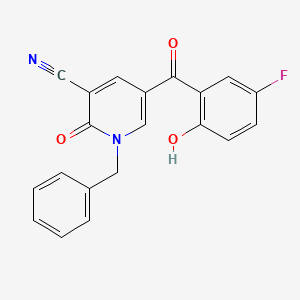

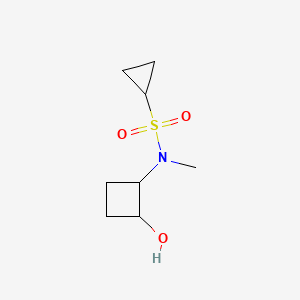

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperidine ring and the phenol group would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the iodanyl groups and the phenol group. The iodanyl groups could potentially undergo substitution reactions, while the phenol group could engage in reactions typical of phenols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodanyl groups could potentially make the compound relatively heavy and possibly increase its boiling point .科学的研究の応用

Synthesis and Characterization

Phenolic compounds, such as those related to 2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol, have been synthesized and characterized for their complexation properties. For instance, Ambrosi et al. (2003) described the synthesis and coordination properties of new polyamino-phenolic ligands towards Cu(II), Zn(II), and Cd(II) ions, highlighting the role of phenolic spacers in metal ion coordination (Ambrosi et al., 2003). Similarly, Gultneh et al. (1992) synthesized a phenolate-bridged dimanganese(II) complex, showcasing the diverse applications of phenolic ligands in synthesizing metal complexes (Gultneh et al., 1992).

Fluorescent Chemosensors

Phenolic compounds have been used to develop fluorescent chemosensors for detecting metal ions. Ambrosi et al. (2009) investigated the UV-Vis and fluorescence optical properties of polyamino-phenolic ligands, highlighting their potential as efficient fluorescent chemosensors for H+ and Zn(II) ions (Ambrosi et al., 2009).

Magnetic and Redox Properties

Phenolic compounds have been explored for their magnetic and redox properties. Lambert et al. (1997) synthesized asymmetrical diiron complexes with phenolate ligands, examining their structural, magnetic, and redox properties in relevance to purple acid phosphatase enzymes (Lambert et al., 1997). These studies demonstrate the versatility of phenolic compounds in mimicking biological active sites and in materials science.

Catalytic Activities

Phenolic compounds have been employed as catalysts in various chemical reactions. Qian et al. (2011) discussed the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, showcasing the compounds' effectiveness as single-component catalysts for C-C cross-coupling reactions (Qian et al., 2011).

Environmental Applications

Phenolic compounds have also found applications in environmental science. Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions, indicating the role of phenolic structures in enhancing membrane properties for water purification (Liu et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

2,4-diiodo-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20I2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJFTEUXEMKNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)I)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20I2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)

![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)